Tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate
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Description
Tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H32N4O3 and its molecular weight is 412.534. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound has been synthesized through condensation reactions, characterized by spectroscopic methods, and confirmed by single-crystal X-ray diffraction data. It has been noted for its crystal structure, exhibiting weak C-H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture (Sanjeevarayappa et al., 2015). Furthermore, derivatives of the compound have been studied for their crystal structures and Hirshfeld surface analysis to understand their intermolecular contacts, highlighting the compound's relevance in crystallography and materials science (Kumara et al., 2017).
Biological Evaluation
Although the primary request was to exclude drug use, dosage, and side effects, the compound has been evaluated for potential biological applications. For instance, it has shown moderate anthelmintic activity, indicating its relevance in developing treatments for parasitic worm infections (Sanjeevarayappa et al., 2015). Additionally, its analogs have been explored for antimicrobial and antioxidant activities, further expanding its application scope in pharmaceutical and chemical research (Mallesha et al., 2014; Jadhav et al., 2017).
Anticorrosive Properties
Research has also highlighted the compound's anticorrosive behavior, particularly for carbon steel in corrosive media, demonstrating its potential in industrial applications for protecting metal surfaces against corrosion (Praveen et al., 2021).
Properties
IUPAC Name |
tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3/c1-23(2,3)29-22(28)27-15-13-26(14-16-27)19-11-9-17(10-12-19)20-24-21(30-25-20)18-7-5-4-6-8-18/h9-12,18H,4-8,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIRDQQNTQXGJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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